molecular formula C26H29FN6O B12709167 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)propylamino)- CAS No. 108612-63-1

4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)propylamino)-

Cat. No.: B12709167
CAS No.: 108612-63-1
M. Wt: 460.5 g/mol
InChI Key: OGUSLAAQYAPXTE-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)propylamino)- is a complex organic compound that features a pyrimidinone core, a benzimidazole moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)propylamino)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with 4-fluorobenzaldehyde under acidic conditions.

    Piperidine Substitution: The benzimidazole derivative is then reacted with 4-piperidone to introduce the piperidine ring.

    Pyrimidinone Formation: The final step involves the reaction of the intermediate with a suitable pyrimidinone precursor under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)propylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)propylamino)- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmacology: The compound is investigated for its potential effects on various biological pathways and its ability to modulate receptor activity.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)propylamino)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential biological activity.

    1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: A compound with a similar fluorophenyl group and potential pharmacological applications.

Uniqueness

4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)propylamino)- is unique due to its combination of a pyrimidinone core, benzimidazole moiety, and fluorophenyl group. This unique structure provides it with distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

108612-63-1

Molecular Formula

C26H29FN6O

Molecular Weight

460.5 g/mol

IUPAC Name

2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-propylamino]-1H-pyrimidin-6-one

InChI

InChI=1S/C26H29FN6O/c1-2-15-32(25-28-14-11-24(34)30-25)21-12-16-31(17-13-21)26-29-22-5-3-4-6-23(22)33(26)18-19-7-9-20(27)10-8-19/h3-11,14,21H,2,12-13,15-18H2,1H3,(H,28,30,34)

InChI Key

OGUSLAAQYAPXTE-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5

Origin of Product

United States

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